Cas no 1494967-85-9 (methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate)

Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate is a chiral ester derivative with a hydroxyl group at the β-position, making it a versatile intermediate in organic synthesis. Its dichlorophenyl moiety enhances reactivity in electrophilic and nucleophilic substitution reactions, while the hydroxy and ester functionalities allow for further derivatization. This compound is particularly useful in pharmaceutical and agrochemical research, where it serves as a precursor for bioactive molecules. Its structural features enable stereoselective transformations, facilitating the synthesis of enantiomerically pure compounds. The compound's stability under standard conditions and compatibility with common reagents make it a practical choice for fine chemical applications.
methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate structure
1494967-85-9 structure
Product name:methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate
CAS No:1494967-85-9
MF:C10H10Cl2O3
MW:249.090601444244
CID:6003209
PubChem ID:65945774

methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate
    • 1494967-85-9
    • EN300-1966298
    • SY338953
    • SCHEMBL18039209
    • MFCD21331217
    • AKOS015287603
    • Inchi: 1S/C10H10Cl2O3/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6/h2-4,9,13H,5H2,1H3
    • InChI Key: RRHPFVVEKSRIIP-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)CC(C(=O)OC)O)Cl

Computed Properties

  • Exact Mass: 248.0006996g/mol
  • Monoisotopic Mass: 248.0006996g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 46.5Ų

methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1966298-0.25g
methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate
1494967-85-9
0.25g
$579.0 2023-09-17
Enamine
EN300-1966298-5.0g
methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate
1494967-85-9
5g
$2858.0 2023-05-31
Enamine
EN300-1966298-10g
methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate
1494967-85-9
10g
$2701.0 2023-09-17
Enamine
EN300-1966298-0.1g
methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate
1494967-85-9
0.1g
$553.0 2023-09-17
Enamine
EN300-1966298-0.5g
methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate
1494967-85-9
0.5g
$603.0 2023-09-17
Enamine
EN300-1966298-0.05g
methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate
1494967-85-9
0.05g
$528.0 2023-09-17
Enamine
EN300-1966298-1.0g
methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate
1494967-85-9
1g
$986.0 2023-05-31
Enamine
EN300-1966298-5g
methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate
1494967-85-9
5g
$1821.0 2023-09-17
Enamine
EN300-1966298-1g
methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate
1494967-85-9
1g
$628.0 2023-09-17
Enamine
EN300-1966298-2.5g
methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate
1494967-85-9
2.5g
$1230.0 2023-09-17

Additional information on methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate

Introduction to Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate (CAS No. 1494967-85-9)

Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate is a specialized organic compound with significant applications in the field of pharmaceuticals and chemical research. This compound, identified by its CAS number 1494967-85-9, has garnered attention due to its unique structural properties and potential biological activities. The presence of both hydroxyl and dichlorophenyl groups in its molecular structure makes it a versatile intermediate in synthetic chemistry, particularly in the development of novel therapeutic agents.

The compound's molecular formula, C10H9Cl2O3, reflects its complex composition and the presence of multiple functional groups. These include a carboxylate ester group, a hydroxyl group, and two chlorine atoms substituting on the phenyl ring. Such structural features contribute to its reactivity and make it a valuable building block for further chemical modifications.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing dichlorophenyl moieties. Studies have shown that these aromatic rings can enhance binding affinity to biological targets, making them useful in drug design. Specifically, methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate has been investigated for its potential role in developing anti-inflammatory and analgesic agents. The hydroxyl group provides a site for hydrogen bonding interactions, which can be crucial for receptor binding and drug efficacy.

Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of such compounds. Molecular docking studies have been conducted to evaluate how methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate interacts with various enzymes and receptors. These studies suggest that the compound may exhibit inhibitory effects on certain inflammatory pathways, making it a promising candidate for further development.

The synthesis of methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate involves multi-step organic reactions, typically starting from commercially available precursors such as 3,4-dichlorobenzaldehyde. The hydroxyl group is introduced through reduction or hydrolysis reactions, followed by esterification to yield the final product. The efficiency and yield of these synthetic routes are critical factors in ensuring the availability of the compound for research and development purposes.

In addition to its pharmaceutical applications, methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate has potential uses in materials science and agrochemicals. Its structural complexity allows for modifications that could lead to novel polymers or pesticides with enhanced properties. Researchers are exploring ways to incorporate this compound into larger molecular frameworks to create materials with specific functionalities.

The safety profile of methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate is another important consideration. While it is not classified as a hazardous substance under current regulations, proper handling procedures must be followed to ensure safe laboratory practices. This includes using appropriate personal protective equipment and working in well-ventilated areas.

The future prospects for methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate are promising, with ongoing research aimed at uncovering new applications and improving synthetic methodologies. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this field. As our understanding of biological systems continues to evolve, compounds like this one will play a crucial role in developing next-generation therapeutics.

In conclusion, methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate(CAS No. 1494967-85-9) is a multifaceted compound with significant potential in pharmaceuticals and chemical research. Its unique structural features and biological activities make it a valuable asset in drug discovery efforts. As research progresses, we can expect further insights into its applications and mechanisms of action, solidifying its importance in the scientific community.

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